3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a chemical compound with the CAS number 956077-63-7 .
Synthesis Analysis
The synthesis of compounds bearing a 1H-pyrazolo[3,4-c]pyridin-7(6H)-one skeleton, such as 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, has been described in the literature . These compounds have been designed and synthesized for their potential as soluble guanylyl cyclase (sGC) agonists .Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has been modified to enable efficient sGC binding and stimulation . The N6-alkylation of the skeleton was explored, while a pyrimidine ring, substituted with various C5′-polar groups, was installed at position C3 . Benzyl and pyrimidine substituents were introduced as vital moieties for potent sGC stimulation, to specific positions of a 1H-pyrazolo[3,4-c]pyridin-7(6H)-one scaffold .Chemical Reactions Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, has been extensively studied . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one include its density, melting point, boiling point, and molecular structure .Scientific Research Applications
Synthesis of Derivatives
The compound “3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one” can be used as a building block in the synthesis of various derivatives. Researchers have developed multiple synthetic strategies and approaches for pyrazolopyridine derivatives, which are systematized according to the method to assemble the pyrazolopyridine system .
Biological Evaluation for Cancer Therapy
Derivatives of pyrazolopyridine have been evaluated biologically for their potential in cancer therapy. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, which are essential in various types of tumors . It’s plausible that “3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one” could serve a similar role in the design of cancer-targeting drugs.
Microwave-Assisted Synthesis
This compound may also be involved in microwave-assisted synthesis processes. Literature data suggests that microwave-assisted synthesis is a viable method for creating pyrazolopyridine derivatives, including multicomponent reactions and synthesis of pyrazolopyridines as fragments of polycyclic structures .
Chemical Synthesis and Chromatography
Given its structure, “3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one” could be used in chemical synthesis and chromatography within life sciences, material sciences, and analytical fields as indicated by the expertise of scientists working with similar compounds .
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Compounds targeting fgfrs typically work by inhibiting the receptor’s activity, thereby disrupting the signaling pathways that promote tumor growth .
Biochemical Pathways
, FGFR inhibitors generally impact the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
Fgfr inhibitors, such as 1h-pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Future Directions
The future directions for research on 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one and similar compounds could involve further exploration of their synthesis, structure-activity relationships, and potential biomedical applications . The interest in these compounds is due to their close similarity with the purine bases adenine and guanine .
properties
IUPAC Name |
3-bromo-2,6-dihydropyrazolo[3,4-c]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAOUEGATNRXHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NNC(=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.